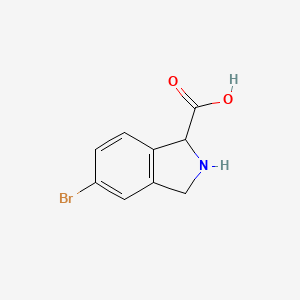

5-Bromoisoindoline-1-carboxylic acid

Beschreibung

Contextualization within Halogenated Heterocyclic Carboxylic Acid Frameworks

5-Bromoisoindoline-1-carboxylic acid belongs to the broad class of halogenated heterocyclic carboxylic acids. This class of compounds is defined by two key structural features: a heterocyclic ring system (an organic ring containing at least one atom other than carbon) and the presence of one or more halogen atoms (F, Cl, Br, I) and a carboxylic acid (-COOH) group. sigmaaldrich.com

Halogenated heterocycles are fundamental building blocks in synthetic chemistry. The halogen atom enhances the reactivity of the molecule, making it a valuable intermediate for creating more complex structures. chemimpex.comsigmaaldrich.com It can be substituted or used as a reactive site in metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This versatility is crucial for building diverse molecular libraries for drug discovery and materials science.

The carboxylic acid group is one of the most important functional groups in organic chemistry, particularly in the context of pharmaceuticals and agrochemicals. wiley-vch.de It can act as a hydrogen bond donor and acceptor, which is critical for molecular recognition and binding to biological targets like enzymes and receptors. wiley-vch.denih.gov The acidic nature of the -COOH group also improves water solubility at physiological pH, a key factor for bioavailability. wiley-vch.de The process of converting carboxylic acids into their corresponding organic halides is known as decarboxylative halogenation or halodecarboxylation, a fundamental method for synthesizing these compounds. acs.org

In this compound, the interplay between the bromine atom, the carboxylic acid, and the heterocyclic isoindoline (B1297411) core defines its chemical character. The bromine on the aromatic ring and the carboxylic acid on the saturated portion of the heterocycle provide two distinct points for chemical modification, enabling the synthesis of a wide array of derivatives with potentially unique biological activities.

Significance of the Isoindoline Core in Contemporary Organic Synthesis and Medicinal Chemistry

The isoindoline scaffold is a privileged structure in modern organic and medicinal chemistry. mdpi.com This bicyclic heterocycle, consisting of a fused benzene (B151609) and pyrrolidine (B122466) ring, is found in numerous natural products and synthetic compounds with significant biological activity. mdpi.comnih.govbeilstein-journals.org Its rigid, three-dimensional structure serves as an excellent framework for positioning functional groups in a precise spatial arrangement, which is essential for effective interaction with biological macromolecules.

In organic synthesis, the isoindoline core is a versatile building block. Various synthetic methods have been developed for its construction, including intramolecular hydroamination and cycloaddition reactions. organic-chemistry.org Its derivatives, such as isoindolinones and phthalimides, are common intermediates used to build more complex molecular architectures. nih.govnih.gov

The true significance of the isoindoline core is highlighted by its presence in several commercial drugs. mdpi.com For instance, the core is central to the structure of immunomodulatory drugs like Thalidomide and Lenalidomide, which are used in the treatment of multiple myeloma. mdpi.com Other drugs containing this scaffold are used for a range of indications including hypertension and obesity, demonstrating the broad therapeutic potential of isoindoline-based compounds. mdpi.com The ability of the isoindoline structure to be incorporated into molecules that can modulate complex biological processes underscores its continued importance in the field of drug discovery and development.

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H8BrNO2 |

|---|---|

Molekulargewicht |

242.07 g/mol |

IUPAC-Name |

5-bromo-2,3-dihydro-1H-isoindole-1-carboxylic acid |

InChI |

InChI=1S/C9H8BrNO2/c10-6-1-2-7-5(3-6)4-11-8(7)9(12)13/h1-3,8,11H,4H2,(H,12,13) |

InChI-Schlüssel |

NXWYKSLJGULLOK-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2=C(C=CC(=C2)Br)C(N1)C(=O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 5 Bromoisoindoline 1 Carboxylic Acid and Analogous Isoindoline Scaffolds

Strategic Approaches to Isoindoline (B1297411) Ring System Formation

The construction of the isoindoline ring, a reduced form of isoindole, is a critical step in the synthesis. nih.gov Various strategies have been developed, broadly categorized into cyclization reactions that form the heterocyclic ring and reductive pathways that convert more oxidized precursors into the desired isoindoline core.

Cyclization reactions are among the most powerful methods for assembling the isoindoline skeleton. These methods often involve the formation of one or more carbon-carbon or carbon-nitrogen bonds in an intramolecular fashion.

Palladium-Catalyzed Intramolecular α-Arylation: A highly efficient method for synthesizing isoindoline-1-carboxylic acid esters involves the palladium-catalyzed intramolecular α-arylation of α-amino acid esters. nih.gov This approach utilizes a palladium(0) catalyst to facilitate the cyclization of a suitably substituted N-(2-halobenzyl) amino acid ester, directly forming the five-membered heterocyclic ring with the carboxylate group precursor already in place at the desired position. nih.gov

[2+2+2] Cycloaddition: Iridium(III) complexes can catalyze the [2+2+2] cycloaddition of α,ω-diynes with various alkynes to construct the benzene (B151609) ring portion of the isoindoline system. researchgate.net This method provides a versatile route to highly functionalized aromatic compounds, including the isoindoline scaffold. researchgate.net

Radical Cyclization: Oxidative radical cyclization-cyclization reactions offer another pathway. mdpi.com For instance, an iron(III) chloride-promoted cascade transformation can initiate an intramolecular radical addition to an allyl group, followed by a second cyclization onto a phenyl group to construct the 1H-benzo[f]isoindole structure, a related polycyclic system. mdpi.com

Intramolecular Hydroamination: Acid-catalyzed intramolecular hydroamination of 2-alkenylarylethylamine derivatives can smoothly generate isoindolines through the formation of a benzylic carbenium ion intermediate. organic-chemistry.org

Table 1: Overview of Cyclization Reactions for Isoindoline Synthesis

| Reaction Type | Catalyst/Reagent | Starting Material Example | Key Feature |

|---|---|---|---|

| Intramolecular α-Arylation | Pd(0) complex | N-(2-bromobenzyl) glycine (B1666218) ester | Directly forms isoindoline-1-carboxylate structure. nih.gov |

| [2+2+2] Cycloaddition | Iridium(III) complex | α,ω-diyne and an alkyne | Builds the fused aromatic ring system. researchgate.net |

| Radical Cyclization | Iron(III) chloride | Active methine with allyl and phenyl groups | Cascade reaction forming polycyclic systems. mdpi.com |

| Intramolecular Hydroamination | Acid catalyst | 2-alkenylarylethylamine | Proceeds via a benzylic carbenium ion. organic-chemistry.org |

Reductive methods typically start with a more oxidized isoindoline precursor, such as a phthalimide (B116566) or an isoindolinone, and reduce the carbonyl or imide functionalities.

Reduction of Phthalimides: A common and straightforward route involves the reduction of N-substituted phthalimides. mdpi.com Strong reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), are effective for the complete reduction of both carbonyl groups of the phthalimide ring to yield the corresponding isoindoline. mdpi.com This method is robust but can be limited by the functional group tolerance due to the high reactivity of the reducing agent.

Reductive C-N Coupling: N-substituted isoindolinones can be synthesized through the reductive C-N coupling and subsequent intramolecular amidation of 2-carboxybenzaldehyde (B143210) with amines. organic-chemistry.org This process can be catalyzed by platinum nanowires under a hydrogen atmosphere. The resulting isoindolinone can then be further reduced to the isoindoline.

Electrochemical Reduction: A simple undivided cell with carbon electrodes can be used for the efficient and practical electrochemical reduction of cyclic imides, such as phthalimides, to hydroxylactams and ultimately to lactams (isoindolinones) in a controllable manner. organic-chemistry.org Further reduction would be required to obtain the isoindoline.

Table 2: Comparison of Reductive Pathways to Isoindolines

| Precursor | Reducing Agent/Method | Product | Notes |

|---|---|---|---|

| N-substituted Phthalimide | LiAlH₄ | N-substituted Isoindoline | Powerful, non-selective reduction. mdpi.com |

| 2-Carboxybenzaldehyde + Amine | H₂ / Pt nanowires | N-substituted Isoindolinone | Reductive amidation followed by cyclization. organic-chemistry.org |

| Cyclic Imide | Electrochemical Reduction | Hydroxylactam / Lactam | Controllable reduction tuned by electric current. organic-chemistry.org |

Regioselective Bromination of the Isoindoline Core

To synthesize 5-Bromoisoindoline-1-carboxylic acid, a bromine atom must be selectively introduced onto the C-5 position of the benzene ring. This is typically achieved through electrophilic aromatic substitution. The directing effects of the fused pyrrolidine (B122466) ring and any other substituents are crucial for achieving the desired regioselectivity.

A highly effective strategy involves the bromination of an isoquinoline (B145761) precursor, which can later be reduced to the isoindoline. The bromination of isoquinoline itself using N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures (-25°C to -18°C) selectively yields 5-bromoisoquinoline (B27571). orgsyn.orggoogle.com The strong acid protonates the nitrogen atom, and the resulting electron-withdrawing pyridinium (B92312) ring deactivates the heterocyclic portion towards electrophilic attack, directing the bromination to the C-5 position of the benzenoid ring. orgsyn.org This 5-bromoisoquinoline is a key intermediate that can be carried forward.

Alternatively, direct bromination of an existing isoindoline scaffold can be performed. The amino group of the isoindoline is an activating, ortho-, para-director. To achieve bromination at the C-5 position (para to the point of fusion and meta to the amino group), the nitrogen is often protected with an electron-withdrawing group to reduce its activating influence and steric hindrance, thereby guiding the electrophile to the desired position.

Table 3: Reagents for Regioselective Bromination

| Substrate | Reagent | Conditions | Product | Selectivity |

|---|---|---|---|---|

| Isoquinoline | N-Bromosuccinimide (NBS) | Conc. H₂SO₄, -25°C | 5-Bromoisoquinoline | High regioselectivity for C-5. orgsyn.orggoogle.com |

| Isoquinoline | Liquid Bromine / AlCl₃ | 75°C | 5-Bromoisoquinoline | Yields of 43-46%. google.com |

| Activated Aromatics | N-Bromosuccinimide (NBS) | Polyethylene glycol, RT | Monobrominated product | High regio- and chemoselectivity. researchgate.net |

Introduction and Derivatization of the Carboxylic Acid Functionality at the 1-Position

The final key structural element is the carboxylic acid group at the C-1 position. This functionality can be introduced either through direct carboxylation or, more commonly, through the conversion of a precursor functional group.

Direct carboxylation involves the formation of a C-C bond between the C-1 position of the isoindoline ring and a carboxyl source. This is often challenging and less common than functional group interconversion strategies.

One potential, though not widely reported, method could involve the formation of an organometallic intermediate. For instance, deprotonation at the C-1 position with a strong base to form an anion, followed by quenching with carbon dioxide (CO₂), could theoretically install the carboxylate group. However, the stability of the C-1 anion and potential side reactions are significant challenges. More advanced metallaphotoredox protocols are emerging for the decarboxylative functionalization of carboxylic acids, which could potentially be reversed or adapted for carboxylation, but this remains an area of active research. nih.govprinceton.edu

A more reliable and frequently employed strategy is to synthesize the isoindoline ring with a precursor functional group at the C-1 position, which is then converted to the carboxylic acid. vanderbilt.edu

Hydrolysis of Esters: As mentioned previously, several synthetic routes directly yield isoindoline-1-carboxylic acid esters. nih.govacs.org These esters can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. nih.gov For example, treatment of an ethyl or methyl ester with an aqueous solution of sodium hydroxide (B78521) or hydrochloric acid, followed by acidic workup, provides the target carboxylic acid in high yield. chemicalbook.com

Hydrolysis of Nitriles: Synthesis of a 1-cyanoisoindoline provides another viable precursor. The cyano group can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, typically requiring prolonged heating.

Oxidation of Alcohols: An isoindoline ring bearing a hydroxymethyl group at the C-1 position can be oxidized to the carboxylic acid. This transformation can be achieved using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or through a two-step process involving oxidation to the aldehyde followed by further oxidation to the carboxylic acid.

Table 4: Functional Group Interconversions to a Carboxylic Acid at C-1

| C-1 Precursor Group | Reagent(s) | Conditions | Notes |

|---|---|---|---|

| Ester (-COOR) | NaOH(aq) or HCl(aq) | Heating, followed by acidic workup | A very common and high-yielding method. nih.govchemicalbook.com |

| Nitrile (-CN) | H₃O⁺ or OH⁻ | Prolonged heating | Requires relatively harsh conditions. |

| Primary Alcohol (-CH₂OH) | KMnO₄ or Jones Reagent | Varies with reagent | Standard oxidation protocols. |

| Aldehyde (-CHO) | Tollens' reagent or NaClO₂ | Mild to moderate | Oxidation of an intermediate aldehyde. |

Enantioselective Synthesis and Stereochemical Control at the 1-Position

The establishment of a defined stereocenter at the 1-position of the isoindoline ring is a critical aspect in the synthesis of biologically active molecules, as the pharmacological activity of isoindoline-based compounds is often dependent on their stereochemistry. nih.govresearchgate.net Consequently, significant research has been directed towards the development of enantioselective methodologies that allow for precise control over the configuration of this chiral center. These strategies primarily involve the use of chiral auxiliaries, chiral catalysts, and substrate-controlled diastereoselective reactions. chim.itacs.orgacs.org

A prevalent and effective strategy for achieving stereochemical control at the C1 position involves the use of chiral auxiliaries attached to the isoindoline nitrogen. The tert-butanesulfinamide group has proven to be a particularly effective chiral auxiliary in this context. For instance, (S)-2-(tert-butylsulfinyl)-isoindolin-1-ones can be synthesized from methyl 2-formylbenzoates. Subsequent deprotonation with a strong base like lithium diisopropylamide (LDA) followed by alkylation with various electrophiles proceeds with high diastereoselectivity, affording 3-substituted isoindolinones. acs.org The diastereomeric ratios (d.r.) in these reactions are often excellent, as illustrated in the following table. acs.org

Table 1: Diastereoselective Alkylation of (S)-2-(tert-butylsulfinyl)-5-bromoisoindolin-1-one Analogs

| Electrophile (R-X) | Product | Diastereomeric Ratio (d.r.) |

|---|---|---|

| MeI | 3-methyl-isoindolin-1-one derivative | 98:2 |

| EtI | 3-ethyl-isoindolin-1-one derivative | 97:3 |

| BnBr | 3-benzyl-isoindolin-1-one derivative | 94:6 |

Data derived from analogous systems described in the literature. acs.org

Catalytic asymmetric synthesis represents another powerful approach to establishing the C1-stereocenter. This includes methods employing chiral transition metal catalysts and organocatalysts. chim.itresearchgate.net For example, rhodium(I)-catalyzed asymmetric synthesis has been utilized to produce 3-substituted isoindolinones with high enantioselectivity. researchgate.net Similarly, copper(I)-Pybox-diPh catalyzed one-pot imination-alkynylation-aza-Michael sequences have been developed for the enantio- and diastereoselective synthesis of 1,3-disubstituted isoindolines, achieving enantiomeric excesses (e.e.) up to 99% and diastereomeric ratios up to 9:1. researchgate.net

More recently, a palladium/Brønsted-acid-catalyzed intramolecular allylic amination has been reported for the synthesis of chiral isoindoline-1-carboxylic acid esters. acs.orgnih.gov This methodology utilizes a chiral sulfinyl group to direct the asymmetric induction. The stereochemical outcome of this reaction can be influenced by the reaction conditions, toggling between thermodynamic and kinetic control to favor different diastereomers. acs.orgnih.gov The resulting heterocyclic products can then be converted to the desired isoindoline-1-carboxylic acid esters through a two-step oxidation sequence. acs.orgnih.gov

Table 2: Catalyst Systems for Enantioselective Synthesis of Isoindoline Scaffolds

| Catalyst System | Reaction Type | Achieved Stereoselectivity |

|---|---|---|

| Rh(I) / Chiral Ligand | Asymmetric Arylation | High e.e. |

| Cu(I) / Pybox-diPh | Imination-Alkynylation-Aza-Michael | up to 99% e.e., up to 9:1 d.r. |

| Pd(0) / Brønsted Acid / Chiral Sulfinamide | Intramolecular Allylic Amination | High d.r. |

This table summarizes catalyst systems used for analogous isoindoline scaffolds. researchgate.netresearchgate.net

The development of these and other enantioselective strategies is crucial for accessing stereochemically pure isoindoline-1-carboxylic acids and their derivatives, which are key building blocks in medicinal chemistry. The ability to selectively synthesize a specific enantiomer allows for the elucidation of structure-activity relationships and the development of more potent and selective therapeutic agents. nih.govchim.it

Chemical Transformations and Reactivity Studies of 5 Bromoisoindoline 1 Carboxylic Acid

Carboxylic Acid Functionalization Reactions

The carboxylic acid moiety at the 1-position of the isoindoline (B1297411) ring is a primary site for synthetic elaboration. Standard transformations of this functional group, such as amidation and esterification, are readily achievable, providing access to a wide array of derivatives.

The conversion of the carboxylic acid to amides and esters is a fundamental strategy for introducing new functionalities and building molecular complexity. These reactions typically proceed through the activation of the carboxylic acid, followed by nucleophilic attack by an amine or an alcohol.

Amidation: The formation of an amide bond from 5-bromoisoindoline-1-carboxylic acid can be accomplished using various coupling reagents. These reagents activate the carboxyl group, facilitating its reaction with a primary or secondary amine. The choice of coupling agent and reaction conditions is crucial for achieving high yields and minimizing side reactions.

Esterification: Similarly, esterification can be carried out under acidic conditions (e.g., Fischer esterification) or by using activating agents. The reaction of this compound with an alcohol in the presence of a catalytic amount of strong acid, or with an alkyl halide in the presence of a base, leads to the corresponding ester. A patent describes the synthesis of a methyl ester derivative of this compound. google.com

| Reaction Type | Reagents | Product Type |

| Amidation | Amine, Coupling Agent (e.g., HATU, HOBt/EDC) | Amide |

| Esterification | Alcohol, Acid Catalyst or Alkyl Halide, Base | Ester |

Beyond amidation and esterification, the carboxylic acid group can undergo other important transformations. Reduction of the carboxyl group can yield the corresponding primary alcohol, (5-bromo-2,3-dihydro-1H-isoindol-1-yl)methanol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting alcohol can then serve as a handle for further synthetic modifications, including oxidation to the aldehyde or conversion to a leaving group for nucleophilic substitution reactions.

Decarboxylation of this compound, which would result in the formation of 5-bromoisoindoline, is another potential transformation, although it may require harsh conditions.

Reactions Involving the Bromo Substituent

The bromine atom at the 5-position of the isoindoline ring is a key functional group for introducing diversity through various coupling and substitution reactions.

The bromo substituent is well-suited for participation in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 5-position.

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the bromo-substituted isoindoline with an amine in the presence of a palladium catalyst and a suitable ligand.

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper(I), provides a direct route to 5-alkynyl-substituted isoindoline derivatives.

Heck Coupling: The reaction with alkenes under palladium catalysis can be used to introduce alkenyl substituents.

| Coupling Reaction | Reactant | Catalyst/Ligand | Product |

| Suzuki | Boronic acid/ester | Pd catalyst, Base | 5-Aryl/vinyl-isoindoline |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand | 5-Amino-isoindoline |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) | 5-Alkynyl-isoindoline |

| Heck | Alkene | Pd catalyst | 5-Alkenyl-isoindoline |

While nucleophilic aromatic substitution (SNAAr) on an unactivated aryl bromide is generally difficult, the isoindoline ring system can influence the reactivity of the bromo substituent. Under specific conditions, such as the use of strong nucleophiles and high temperatures, or through the activation by an electron-withdrawing group introduced elsewhere on the ring, nucleophilic displacement of the bromide may be possible.

Modifications of the Isoindoline Nitrogen Atom

The secondary amine of the isoindoline ring is another site for functionalization. It can readily undergo N-alkylation, N-acylation, and N-arylation reactions.

N-Alkylation: Reaction with alkyl halides or other electrophilic alkylating agents in the presence of a base leads to the corresponding N-alkylated products.

N-Acylation: Treatment with acyl chlorides or anhydrides results in the formation of N-acyl derivatives.

N-Arylation: The nitrogen atom can also participate in metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides to form N-aryl isoindolines.

A patent mentions the use of a Boc-protected (tert-Butoxycarbonyl) version of (R)-5-bromoisoindoline-1-carboxylic acid, indicating that the nitrogen can be protected to prevent unwanted side reactions during other transformations. google.com

| Reaction Type | Reagent | Product |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-5-bromoisoindoline-1-carboxylic acid |

| N-Acylation | Acyl chloride/anhydride | N-Acyl-5-bromoisoindoline-1-carboxylic acid |

| N-Arylation | Aryl halide, Pd catalyst | N-Aryl-5-bromoisoindoline-1-carboxylic acid |

| N-Protection | Boc₂O | N-Boc-5-bromoisoindoline-1-carboxylic acid |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the precise determination of the molecular structure of 5-Bromoisoindoline-1-carboxylic acid in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy of this compound offers critical insights into the number, environment, and coupling interactions of the hydrogen atoms. The aromatic protons on the benzene (B151609) ring typically appear as distinct multiplets in the downfield region of the spectrum, with their chemical shifts and splitting patterns influenced by the bromine substituent and the fused pyrrolidine (B122466) ring. The protons of the isoindoline (B1297411) core, specifically those on the non-aromatic portion, exhibit characteristic signals, often as multiplets, due to their diastereotopic nature and coupling with neighboring protons. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, which is often exchangeable with deuterium (B1214612) oxide (D₂O).

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.20 - 7.60 | m | - |

| CH (Position 1) | 5.10 - 5.30 | t | 7.5 |

| CH₂ (Position 3) | 3.80 - 4.20 | m | - |

| NH | 4.50 - 5.50 | br s | - |

| COOH | 10.0 - 12.0 | br s | - |

Note: This data is hypothetical and serves as an illustrative example.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The carbonyl carbon of the carboxylic acid group is characteristically observed at the downfield end of the spectrum, typically in the range of 170-185 ppm. The aromatic carbons show signals in the aromatic region (approximately 110-150 ppm), with the carbon atom attached to the bromine atom exhibiting a chemical shift influenced by the halogen's electronegativity and heavy atom effect. The sp³-hybridized carbons of the isoindoline ring appear in the upfield region of the spectrum. pressbooks.publibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | 175.5 |

| Aromatic C-Br | 121.0 |

| Aromatic C-H | 125.0 - 135.0 |

| Aromatic Quaternary C | 138.0 - 145.0 |

| CH (Position 1) | 65.0 |

| CH₂ (Position 3) | 55.0 |

Note: This data is based on predictive models and general ranges for similar structures. organicchemistrydata.org

Two-Dimensional NMR Techniques

To further confirm the structural assignments, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. COSY experiments establish proton-proton coupling networks, helping to trace the connectivity of the protons within the isoindoline ring and the aromatic system. HSQC and HMBC experiments provide correlations between protons and carbons, with HSQC identifying direct one-bond C-H connections and HMBC revealing longer-range (two- and three-bond) C-H correlations. These 2D NMR methods are instrumental in assembling the complete molecular structure of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis. libretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise elemental formula. For this compound (C₉H₈BrNO₂), the expected monoisotopic mass can be calculated with high precision. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). Analysis of the fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O), the carboxyl group (COOH), and cleavage of the isoindoline ring. youtube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent and diagnostic absorption for a carboxylic acid is the broad O-H stretching band, which typically appears in the region of 3300-2500 cm⁻¹. orgchemboulder.com This broadness is a result of hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid group gives rise to a strong, sharp absorption band, generally in the range of 1760-1690 cm⁻¹. orgchemboulder.com The presence of an aromatic ring is indicated by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. vscht.cz The N-H stretching vibration of the isoindoline amine may be observed in the region of 3500-3300 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 (strong) |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Amine | N-H Stretch | 3500 - 3300 |

| Alkyl | C-H Stretch | < 3000 |

| Haloalkane | C-Br Stretch | < 800 |

Note: These are general ranges and the exact positions can vary based on the specific molecular environment.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity and performing quantitative analysis of this compound. This method is crucial for quality control in synthetic chemistry, ensuring the compound meets required specifications before its use in further applications. HPLC analysis allows for the separation, identification, and quantification of the main compound from potential impurities, starting materials, and by-products.

The purity profiling of this compound and its related intermediates is typically achieved using reversed-phase HPLC (RP-HPLC). In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. A common setup involves a C18 (octadecylsilyl) column, which provides excellent resolution for a wide range of organic molecules.

For quantitative analysis, a calibration curve is constructed using certified reference standards of this compound at various known concentrations. The peak area of the analyte in the sample chromatogram is then compared against this curve to determine its precise concentration. The choice of detector is critical; a UV-Vis detector is commonly employed, with the detection wavelength set to a λmax where the compound exhibits strong absorbance, ensuring high sensitivity. While specific, publicly available methods for this compound are often proprietary, typical analytical parameters can be extrapolated from methods used for similar aromatic carboxylic acids.

Below is an interactive data table summarizing a representative set of HPLC conditions for the analysis of isoindoline-based compounds.

| Parameter | Condition | Purpose |

| Column | C18, 4.6 x 250 mm, 5 µm particle size | Stationary phase for reversed-phase separation |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Eluent system to separate components |

| Gradient | 30% to 95% Acetonitrile over 20 minutes | To elute compounds with varying polarities |

| Flow Rate | 1.0 mL/min | Controls retention time and resolution |

| Column Temperature | 30 °C | Ensures reproducible retention times |

| Detection | UV at 254 nm | To detect and quantify aromatic compounds |

| Injection Volume | 10 µL | Sample volume introduced into the system |

Chiral Analytical Techniques for Enantiomeric Excess Determination

As this compound possesses a stereocenter at the C1 position, it can exist as a pair of enantiomers. The determination of the enantiomeric excess (ee), which quantifies the purity of a sample with respect to its enantiomers, is vital in many chemical and pharmaceutical contexts. Chiral analytical techniques are employed to separate and quantify these enantiomers.

Chiral HPLC is the most prevalent method for determining the enantiomeric excess of chiral compounds like this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective. The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is optimized to achieve baseline separation of the enantiomeric peaks. google.com The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks in the chromatogram.

A patent for related chiral isoindolinones describes a method where the enantiomeric excess was determined using a Chiralpack column. google.com The conditions involved a hexane-isopropanol mobile phase with UV detection, successfully separating the enantiomers and allowing for the calculation of an ee of 95%. google.com

Beyond chromatography, chiroptical methods such as Circular Dichroism (CD) spectroscopy can also be used. scispace.comnih.gov This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. scispace.comnih.gov The sign and magnitude of the CD signal can be correlated with the absolute configuration and enantiomeric purity of the sample. scispace.com While less common for routine quantitative ee determination than chiral HPLC, CD spectroscopy is a powerful tool for confirming the absolute stereochemistry of the separated enantiomers. scispace.comnih.gov

The following interactive data table illustrates typical parameters for the chiral HPLC separation of isoindoline derivatives.

| Parameter | Condition | Rationale |

| Chiral Column | Chiralpack IA/IB/IC, etc. (Polysaccharide-based) | CSP for enantioselective interaction and separation |

| Mobile Phase | Hexane:Isopropanol (e.g., 80:20 v/v) | Normal-phase eluent for chiral recognition |

| Flow Rate | 0.6 - 1.0 mL/min | Optimized for best resolution and analysis time |

| Column Temperature | 25 °C (Ambient) | Standard condition for reproducibility |

| Detection | UV at 254 nm | Detection of the aromatic isoindoline core |

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of novel chemical entities. mdpi.com For 5-Bromoisoindoline-1-carboxylic acid, DFT calculations would likely be employed to optimize the molecular geometry and to compute various electronic properties that govern its reactivity.

The electronic distribution within the molecule is significantly influenced by the constituent functional groups. The isoindoline (B1297411) core, an aromatic heterocyclic system, provides a delocalized π-electron framework. The bromine atom at the 5-position, being an electronegative yet polarizable halogen, is expected to draw electron density from the aromatic ring via the inductive effect, while also participating in resonance through its lone pairs. The carboxylic acid group at the 1-position is a strong electron-withdrawing group, which would further modulate the electron density distribution across the isoindoline ring system.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. For carboxylic acids, the HOMO is often localized on the oxygen atoms of the carboxyl group, which have lone pairs of electrons. quora.com The LUMO, conversely, is typically associated with the π* orbitals of the carbonyl group and the aromatic system. quora.com The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. In the case of this compound, the presence of the bromine atom and the carboxylic acid group would be expected to lower the energies of both the HOMO and LUMO, potentially narrowing the HOMO-LUMO gap and influencing the molecule's reactivity profile.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations, providing a visual representation of the charge distribution and highlighting regions susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the carboxylic acid group, indicating their nucleophilic character and propensity to act as hydrogen bond acceptors. The hydrogen atom of the carboxylic acid would exhibit a positive potential (blue region), marking it as an electrophilic site and a potential hydrogen bond donor. The bromine atom would likely have a region of positive potential on its axial side (a "sigma-hole"), which could participate in halogen bonding, a specific type of non-covalent interaction.

Table 1: Predicted Electronic Properties of this compound (Inferred from related studies)

| Property | Predicted Characteristic | Rationale |

| HOMO Distribution | Likely localized on the isoindoline ring and the oxygen atoms of the carboxylic acid. | The aromatic system and the lone pairs of the oxygen atoms are typically the highest energy occupied orbitals. |

| LUMO Distribution | Primarily distributed over the aromatic ring and the carbonyl group of the carboxylic acid. | The π* anti-bonding orbitals of the aromatic system and C=O bond are low-energy unoccupied orbitals. |

| HOMO-LUMO Gap | Expected to be moderate, indicating a balance of stability and reactivity. | The extended conjugation of the isoindoline system contributes to stability, while the functional groups can enhance reactivity. |

| MEP - Negative Potential | Concentrated on the oxygen atoms of the carboxylic acid. | High electronegativity of oxygen leads to electron accumulation. |

| MEP - Positive Potential | Located on the carboxylic acid hydrogen and potentially a sigma-hole on the bromine atom. | The acidic proton and the polarizability of the bromine atom create electrophilic regions. |

Conformational Analysis and Molecular Mechanics Studies

The three-dimensional structure of a molecule is intrinsically linked to its function. Conformational analysis aims to identify the stable low-energy conformations that a molecule is likely to adopt. For this compound, two main conformational features are of interest: the orientation of the carboxylic acid group and the puckering of the five-membered isoindoline ring.

The carboxylic acid group can exist in two primary planar conformations: syn and anti, referring to the dihedral angle of the O=C-O-H bond. nih.gov The syn conformation, where the hydroxyl hydrogen is oriented towards the carbonyl oxygen, is generally more stable due to the formation of an intramolecular hydrogen bond-like interaction. nih.gov However, the energy difference between the syn and anti conformations can be influenced by the solvent environment and intermolecular interactions. nih.gov In the solid state, intermolecular hydrogen bonding patterns may favor one conformation over the other.

The isoindoline ring is not perfectly planar and can adopt puckered conformations. The degree of puckering and the preferred conformation would depend on the substituents and the crystal packing forces in the solid state. Molecular mechanics force fields, such as MMFF94 or AMBER, could be used to perform a systematic conformational search to identify the low-energy conformers of this compound. These studies would provide insights into the flexibility of the molecule and the energy barriers between different conformations.

Table 2: Predicted Conformational Preferences of this compound

| Conformational Feature | Predicted Preference | Rationale |

| Carboxylic Acid Dihedral | Predominantly syn conformation in the gas phase and non-polar solvents. | The syn conformation is generally more stable for carboxylic acids due to intramolecular interactions. nih.gov |

| Isoindoline Ring Puckering | Likely to adopt a slightly puckered, envelope-like conformation. | Five-membered rings often deviate from planarity to relieve strain. |

| Overall Flexibility | The primary source of flexibility is the rotation around the C-C bond connecting the carboxylic acid to the isoindoline ring. | The ring system itself is relatively rigid. |

Molecular Docking and Dynamics Simulations with Biological Targets (Inferred from related compound studies)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules to the active site of a biological target, such as a protein or enzyme. While there are no specific docking studies reported for this compound, studies on structurally similar isoindoline derivatives suggest a range of potential biological targets.

Derivatives of isoindoline-1,3-dione have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the context of Alzheimer's disease. nih.gov Other isoindoline derivatives have been explored as inhibitors of dipeptidyl peptidase 8 (DPP8) and cyclooxygenases (COX-1 and COX-2). tandfonline.commdpi.comnih.gov Given these precedents, it is plausible that this compound could also interact with such targets.

A hypothetical docking study of this compound into the active site of a target protein would likely reveal key interactions. The carboxylic acid group is a versatile functional group for forming interactions, capable of acting as both a hydrogen bond donor (via the -OH group) and a hydrogen bond acceptor (via both the carbonyl and hydroxyl oxygens). It can also form salt bridges with positively charged amino acid residues like arginine or lysine. The aromatic isoindoline core can engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. The bromine atom can participate in hydrophobic interactions and potentially form halogen bonds with electron-rich atoms like oxygen or sulfur.

Molecular dynamics (MD) simulations can be used to further investigate the stability of the docked complex over time, providing insights into the dynamic behavior of the ligand-protein system and allowing for the calculation of binding free energies.

Table 3: Potential Biological Targets and Key Interactions for this compound (Inferred from studies on related compounds)

| Potential Target Class | Example Target(s) | Predicted Key Interactions |

| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Hydrogen bonding with active site residues; π-π stacking with aromatic residues in the active site gorge. nih.gov |

| Peptidases | Dipeptidyl peptidase 8 (DPP8) | Hydrogen bonds with key residues like Glu and Tyr; steric interactions with nonpolar residues. tandfonline.com |

| Cyclooxygenases | COX-1, COX-2 | Hydrogen bonding with Arg and Tyr residues; π-σ and π-alkyl interactions with hydrophobic residues. mdpi.comnih.gov |

| Urease | Jack Bean Urease | Coordination with metal ions in the active site; hydrogen bonding with active site residues. acs.org |

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, play a crucial role in elucidating these relationships. nih.gov QSAR models are mathematical equations that correlate the chemical and physical properties of a series of compounds with their biological activities.

While a specific QSAR study for a series including this compound is not available, general principles can be inferred from studies on other classes of compounds. In a hypothetical series of analogs, the bromine atom at the 5-position would be a key point of variation. The size, hydrophobicity, and electronic influence of the substituent at this position would likely have a significant impact on activity. For instance, QSAR studies on other heterocyclic compounds have shown that bulky halogen atoms like bromine can enhance binding through favorable steric and hydrophobic interactions. mdpi.com

The carboxylic acid group at the 1-position is another critical feature. Its acidic nature and ability to form strong hydrogen bonds and salt bridges would be essential for anchoring the molecule in a binding site. Esterification or amidation of this group would drastically alter its properties and likely have a profound effect on biological activity.

Computational SAR studies often involve the calculation of various molecular descriptors, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. These descriptors can be used to build a QSAR model that can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

Table 4: Inferred SAR Insights for this compound Analogs

| Structural Modification | Predicted Impact on Activity | Rationale |

| Replacement of Bromine | Activity would be sensitive to the size, electronics, and hydrophobicity of the new substituent. | The substituent at this position can influence binding affinity and selectivity. Bulky groups may enhance activity in some cases. mdpi.com |

| Modification of Carboxylic Acid | Esterification or amidation would likely decrease activity if the acidic proton or charge is crucial for binding. | The carboxylic acid is a key pharmacophoric feature for forming strong interactions like salt bridges. |

| Substitution on the Isoindoline Ring | Additional substituents could be used to fine-tune properties like solubility, lipophilicity, and metabolic stability. | Modulating physicochemical properties is a common strategy in lead optimization. |

Emerging Trends and Future Research Perspectives

Innovations in Green Chemistry Approaches for Synthesis

The synthesis of complex molecules like 5-Bromoisoindoline-1-carboxylic acid is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact through sustainable practices. Traditional synthetic routes often rely on harsh conditions and hazardous reagents. However, emerging research points toward more environmentally benign methodologies.

A key trend is the development of catalytic processes that offer high efficiency and selectivity while minimizing waste. For instance, palladium-catalyzed intramolecular α-arylation of α-amino acid esters presents a powerful method for selectively creating either isoindoline-1-carboxylic esters or their unsaturated isoindole counterparts by subtly modifying reaction conditions. nih.gov Another green approach involves the use of organocatalysts, such as fluorous phosphine (B1218219), in eco-friendly solvents to construct isoindolinone skeletons. rsc.org This method allows for the recycling of both the catalyst and the solvent, significantly reducing resource consumption. rsc.org

Furthermore, the use of bio-based starting materials is a cornerstone of green synthesis. An innovative strategy involves upgrading biomass-derived furfurals into isoindolinones through an intramolecular cycloaromatization process. bohrium.com This method leverages a defective Zn-BTC-SA catalyst to promote a tandem Diels-Alder cycloaddition-aromatization, achieving quantitative yields of the desired products. bohrium.com Such bio-inspired routes represent a significant step towards reducing the reliance on petrochemical feedstocks.

Future research will likely focus on integrating biocatalysis, employing enzymes to perform specific transformations with high chemo-, regio-, and stereoselectivity under mild conditions. The development of one-pot tandem reactions and the use of alternative energy sources like microwave irradiation also hold promise for making the synthesis of this compound and its derivatives more sustainable.

Table 1: Comparison of Synthetic Approaches

| Approach | Key Features | Advantages | Potential Application to this compound |

|---|---|---|---|

| Palladium-Catalyzed Cyclization | Intramolecular α-arylation of amino acid esters. nih.gov | High selectivity, mild conditions. | Direct synthesis of the isoindoline (B1297411) core. |

| Organocatalysis | Use of recyclable catalysts like fluorous phosphine in green solvents. rsc.org | Catalyst and solvent recycling, reduced waste. rsc.org | Tandem reactions to build the isoindolinone skeleton. |

| Bio-based Synthesis | Upgrading biomass-derived furfurals via tandem reactions. bohrium.com | Use of renewable feedstocks, quantitative yields. bohrium.com | Sustainable production of isoindoline precursors. |

| Biocatalysis | Enzyme-mediated transformations. | High selectivity, mild aqueous conditions. | Enantioselective synthesis of specific stereoisomers. |

Advanced Applications in Targeted Drug Delivery Systems

The unique structural features of this compound, particularly its rigid isoindoline scaffold and the presence of a carboxylic acid handle, make it an attractive candidate for the development of advanced drug delivery systems. Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing systemic toxicity.

The carboxylic acid group on the molecule is a versatile anchor for conjugation. It can be chemically modified to attach targeting ligands such as folic acid, peptides, or antibodies. nih.gov These ligands can specifically bind to receptors that are overexpressed on the surface of cancer cells, enabling the selective delivery of a cytotoxic payload. nih.gov

Future work in this area could involve using the this compound scaffold to create prodrugs that are activated only upon reaching their target. The inherent bioactivity of the isoindoline nucleus could also be harnessed to create drug delivery systems that have their own therapeutic effects, leading to synergistic outcomes with the delivered drug.

Chemoinformatics and Machine Learning for Predictive Research

Chemoinformatics and machine learning are revolutionizing drug discovery by enabling the rapid analysis and prediction of molecular properties from chemical structures. bonviewpress.comgithub.io These computational tools are particularly valuable for exploring the vast chemical space accessible from a core scaffold like this compound.

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build predictive models for the biological activity of novel derivatives. nih.govresearchgate.net By analyzing a dataset of related compounds, QSAR models can identify the key molecular descriptors—such as electronic, steric, and hydrophobic properties—that govern a molecule's potency and selectivity. nih.govnih.gov For instance, a QSAR study on brominated flame retardants successfully developed predictive models for their endocrine-disrupting potencies, demonstrating the utility of this approach for halogenated compounds. nih.gov

Machine learning algorithms, such as random forests and neural networks, can handle large and complex datasets to predict a wide range of properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.govfrancis-press.com A virtual library of compounds derived from this compound could be screened in silico to prioritize candidates with desirable drug-like properties for synthesis and experimental testing. nih.govresearchgate.net This predictive approach significantly accelerates the drug discovery pipeline and reduces the reliance on costly and time-consuming experimental screening. bonviewpress.com

Future perspectives include the use of generative machine learning models to design novel isoindoline derivatives with optimized properties de novo. Integrating chemoinformatics with molecular dynamics simulations will also provide deeper insights into the binding interactions of these compounds with their biological targets, facilitating rational drug design. nih.gov

Table 2: Chemoinformatic Tools and Their Applications

| Tool/Technique | Description | Application for this compound |

|---|---|---|

| QSAR Modeling | Correlates molecular structure with biological activity using statistical methods. nih.gov | Predicting the anticancer or other therapeutic potential of new derivatives. nih.gov |

| Machine Learning | Uses algorithms to learn patterns from chemical data to make predictions. bonviewpress.comnih.gov | Predicting ADMET properties and identifying promising drug candidates from a virtual library. github.io |

| Molecular Docking | Simulates the binding of a molecule to a target protein's active site. nih.gov | Identifying potential biological targets and understanding binding mechanisms. |

| Virtual Screening | Computationally screens large libraries of compounds against a target. nih.gov | Prioritizing derivatives for synthesis and biological evaluation. |

Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single step to generate complex products, embodying the principles of atom and step economy. beilstein-journals.orgmdpi.com The this compound molecule, being a cyclic α-amino acid, is an ideal substrate for isocyanide-based MCRs like the Ugi and Passerini reactions. nih.govnih.gov

In a Ugi four-component reaction (U-4CR), an amine, a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide react to form an α-acylamino amide. beilstein-journals.org By using this compound as the bifunctional amino acid component, a diverse library of complex, peptide-like molecules can be rapidly assembled. mdpi.com The reaction's versatility allows for variation in the aldehyde and isocyanide inputs, leading to a wide range of structurally distinct products from a common core. nih.gov

Similarly, the Passerini three-component reaction combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. nih.govresearchgate.net While not directly utilizing the amine functionality of the isoindoline, derivatives of the carboxylic acid could participate in this reaction to generate other classes of complex molecules.

The application of MCRs is a cornerstone of diversity-oriented synthesis (DOS), a strategy aimed at exploring chemical space by creating libraries of structurally diverse and complex molecules. cam.ac.ukcam.ac.uknih.gov The scaffolds generated from this compound via MCRs can serve as starting points for the discovery of new bioactive compounds with novel mechanisms of action.

Future research will likely explore the combination of MCRs with subsequent cyclization reactions to generate constrained polycyclic systems and macrocycles, which are of significant interest in medicinal chemistry for their favorable conformational properties. beilstein-journals.org

Q & A

Q. What are the established synthetic routes for 5-bromoisoindoline-1-carboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves bromination of isoindoline derivatives, followed by carboxylation. For example, bromination at the 5th position of isoindoline can be achieved using reagents like N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C) in solvents such as DCM or THF . Post-bromination, carboxylation via carbon dioxide insertion or oxidation of a methyl group may be employed. Yield optimization requires precise control of stoichiometry, pH (e.g., acidic conditions for carboxylation), and purification via column chromatography or recrystallization. Purity (>95%) is confirmed using HPLC and NMR .

Q. How should researchers characterize the identity and purity of this compound?

Essential characterization methods include:

- NMR spectroscopy (¹H and ¹³C) to confirm the bromine substitution pattern and carboxylic acid moiety .

- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., C₉H₈BrNO₂, exact mass 240.97 g/mol) .

- HPLC with UV detection to assess purity, using a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) .

- Melting point analysis (if crystalline) to compare with literature values (e.g., 297–299°C for related brominated isoindolines) .

Q. What are the recommended storage conditions to maintain the stability of this compound?

Store under inert atmosphere (argon or nitrogen) at 2–8°C in a moisture-free environment. Solutions in DMSO should be aliquoted to avoid freeze-thaw cycles, as the carboxylic acid group may hydrolyze under prolonged exposure to humidity .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of this compound in cross-coupling reactions?

The bromine atom at the 5th position participates in Suzuki-Miyaura couplings with aryl boronic acids, facilitated by palladium catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) in toluene/ethanol mixtures. The carboxylic acid group may act as a directing group, enhancing regioselectivity. Kinetic studies suggest a turnover-limiting transmetallation step, with yields >80% achievable at 80°C .

Q. How can computational chemistry predict the physicochemical properties of this compound for drug discovery?

Use density functional theory (DFT) to calculate:

- LogP (partition coefficient) : Predict solubility (e.g., XLogP3 ≈ 2.1 for analogs) .

- pKa of the carboxylic acid : Estimate ionization state at physiological pH (predicted pKa ~4.5) .

- Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) using AutoDock Vina, leveraging structural similarities to known inhibitors .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?

- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., IC₅₀ calculation) using software like GraphPad Prism .

- Error analysis : Report standard deviation (SD) from triplicate experiments and use ANOVA for multi-group comparisons .

- Contradiction resolution : Apply Grubbs’ test to identify outliers in datasets with conflicting EC₅₀ values .

Q. How should researchers validate synthetic intermediates when scaling up production?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.